molecular formula C17H21N3O B11388172 N-{5-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pentyl}acetamide

N-{5-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pentyl}acetamide

Cat. No.: B11388172
M. Wt: 283.37 g/mol
InChI Key: VGLHSOMYLINHST-UHFFFAOYSA-N
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Description

N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-[5-(1-prop-2-ynylbenzimidazol-2-yl)pentyl]acetamide

InChI

InChI=1S/C17H21N3O/c1-3-13-20-16-10-7-6-9-15(16)19-17(20)11-5-4-8-12-18-14(2)21/h1,6-7,9-10H,4-5,8,11-13H2,2H3,(H,18,21)

InChI Key

VGLHSOMYLINHST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide can be achieved through a multi-step process. One common method involves the N-alkylation of a benzodiazole derivative with a propargyl bromide compound. The reaction typically takes place in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide in a solvent such as toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and electron transfer pathways. These reactive species can then interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)benzamide
  • N-(prop-2-yn-1-yl)acetamide
  • N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide stands out due to its benzodiazole core, which imparts unique chemical and biological properties. Compared to similar compounds, it offers a distinct combination of reactivity and potential biological activity, making it a valuable compound for research and development .

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